2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile
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Overview
Description
2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound that features a bromophenyl group, a trifluoromethylphenyl group, and a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multiple steps:
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Formation of the Nicotinonitrile Core: : The nicotinonitrile core can be synthesized through a series of reactions starting from pyridine derivatives. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base to form the corresponding nicotinonitrile.
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Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 4-bromothiophenol with the nicotinonitrile intermediate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, such as Suzuki-Miyaura coupling, to introduce different aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various aryl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The presence of the trifluoromethyl group and the bromophenyl group may impart significant pharmacological properties, such as improved metabolic stability and binding affinity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to biological targets, while the bromophenyl group can participate in various interactions, such as halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile
- 2-[(4-Methylphenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile
Uniqueness
Compared to similar compounds, 2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with chlorine or methyl groups. This can lead to different biological activities and chemical reactivities.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrF3N2S/c20-14-4-6-15(7-5-14)26-18-17(11-24)16(8-9-25-18)12-2-1-3-13(10-12)19(21,22)23/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOVDEDQDNXLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=NC=C2)SC3=CC=C(C=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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